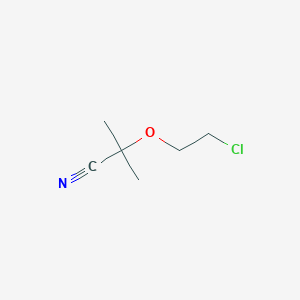
1-(2-Amino-2-phenylethoxy)-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Amino-2-phenylethoxy)-3-methoxybenzene” is a complex organic compound. It contains an amino group (-NH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and two ether groups (oxygen atoms bonded to carbon atoms). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and ether groups would likely contribute to the compound’s overall shape and properties .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, thanks to its amino, phenyl, and ether groups. For example, the amino group could participate in acid-base reactions, while the phenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and ether groups could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Catalytic Applications
Research on bifunctional transalkylation and hydrodeoxygenation of anisole over a Pt/HBeta catalyst highlights the catalytic potential of methoxybenzene derivatives in converting biomass lignin to gasoline-range molecules. This process emphasizes the role of methoxybenzene structures in catalyzing both methyl transfer and hydrodeoxygenation, significantly reducing hydrogen consumption and carbon losses compared to monofunctional catalysts (Zhu et al., 2011).
Advanced Materials and Polymer Science
Studies on poly(1,4-phenylenevinylene) derivatives bearing triarylamine groups indicate the importance of methoxyphenyl structures in developing high-spin organic polymers. These materials, exhibiting reversible redox properties and solvent solubility, underscore the potential of methoxybenzene derivatives in creating advanced functional materials with potential applications in electronics and materials science (Kurata et al., 2007).
Photoluminescent Materials
The synthesis and study of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes demonstrate the utility of methoxybenzene derivatives in developing materials with unique emission characteristics. These findings contribute to the field of optoelectronics, highlighting the potential for creating novel photoluminescent materials (Lowe & Weder, 2002).
Corrosion Inhibition
Research on 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors showcases the protective effects of methoxybenzene derivatives against metal corrosion. This application is critical in extending the life span of metals in corrosive environments, such as industrial settings (Verma et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10,15H,11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUVERQZWYRXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-2-phenylethoxy)-3-methoxybenzene | |
CAS RN |
953889-95-7 |
Source


|
| Record name | 1-(2-amino-2-phenylethoxy)-3-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2709891.png)



![5-Isobutyramido-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2709897.png)




amine](/img/structure/B2709906.png)



